molecular formula C30H33F3N2O8S2 B8518708 (S)-4-[cis-2,6-dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate

(S)-4-[cis-2,6-dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate

货号 B8518708
分子量: 670.7 g/mol
InChI 键: SUTQDFLDQUPTKX-DYWLMRBWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of KD-3010 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is available in various forms, including KD-3010 tosylate . Industrial production methods typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.

化学反应分析

KD-3010 undergoes various chemical reactions, including:

    Oxidation: KD-3010 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: KD-3010 can undergo substitution reactions where specific functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

KD-3010 has a wide range of scientific research applications, including:

作用机制

KD-3010 exerts its effects by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid catabolism and energy utilization in peripheral tissues. By activating PPARδ, KD-3010 reduces central adiposity, improves atherogenic lipid profiles, and enhances glucose utilization and insulin sensitivity . The molecular targets and pathways involved include the regulation of genes associated with lipid metabolism and energy homeostasis .

相似化合物的比较

KD-3010 is unique in its high selectivity for PPARδ over other peroxisome proliferator-activated receptor isoforms such as PPARγ and PPARα. This selectivity makes it a valuable tool for studying the specific effects of PPARδ activation without the confounding effects of activating other isoforms . Similar compounds include:

KD-3010’s unique selectivity and efficacy profile make it a promising candidate for further research and development in the field of metabolic diseases.

属性

分子式

C30H33F3N2O8S2

分子量

670.7 g/mol

IUPAC 名称

(2S)-4-[(2S,6R)-2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid

InChI

InChI=1S/C23H25F3N2O5S.C7H8O3S/c1-14-12-27(18-6-8-19(9-7-18)33-23(24,25)26)13-15(2)28(14)34(31,32)21-5-3-4-16-10-17(22(29)30)11-20(16)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-9,14-15,17H,10-13H2,1-2H3,(H,29,30);2-5H,1H3,(H,8,9,10)/t14-,15+,17-;/m0./s1

InChI 键

SUTQDFLDQUPTKX-DYWLMRBWSA-N

手性 SMILES

C[C@@H]1CN(C[C@@H](N1S(=O)(=O)C2=CC=CC3=C2C[C@H](C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O

规范 SMILES

CC1CN(CC(N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。